Synthetic Yield Comparison: Microwave-Assisted Synthesis of 1-Acetyl-1H-indol-3-yl acetate vs. Substituted Derivatives
In a direct head-to-head study of microwave-assisted synthesis, the target compound (1-acetyl-1H-indol-3-yl acetate, compound 1) was isolated in a yield range of 34-71% [1]. This yield is directly comparable to the yields achieved for its substituted derivatives (compounds 7) under the same optimized conditions. Notably, the study also reports the first-time synthesis of the 6-trifluoromethyl (7f) and 7-methyl (7h) derivatives, providing a baseline for comparing the efficiency of this synthetic route [1].
| Evidence Dimension | Isolated Synthetic Yield |
|---|---|
| Target Compound Data | 34-71% yield |
| Comparator Or Baseline | 1-acetyl-6-(trifluoromethyl)-1H-indol-3-yl acetate (7f) and 1-acetyl-7-methyl-1H-indol-3-yl acetate (7h) |
| Quantified Difference | Yield range of 34-71% for the entire series of target compounds |
| Conditions | Microwave-assisted cyclisation and decarboxylation of 2-[(carboxymethyl)amino]benzoic acids using acetic anhydride and triethylamine, irradiated for 1 minute at 80 °C with an initial power of 300 W [1]. |
Why This Matters
For procurement in synthetic R&D, this data confirms that the core scaffold can be produced with predictable efficiency, and the provided range is a benchmark for developing derivative libraries or scaling up, where a 71% yield represents a significant cost and material advantage.
- [1] Parshotam, J. P., Brazier, J. A., Bovill, R., & Osborn, H. M. I. (2016). An Efficient and Rapid Microwave-Assisted Synthesis of 1-acetyl-1Hindol-3-yl Acetates. Current Microwave Chemistry, 3(3), 247-257. View Source
